molecular formula C19H20NNaO6S2 B12292440 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

货号: B12292440
分子量: 445.5 g/mol
InChI 键: ZYSPQRLLQVFKDB-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt (CAS 662149-10-2) is a major sulfate-conjugated metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used clinically for depression and chronic pain . Its molecular formula is C₁₉H₂₀NNaO₆S₂, with a molecular weight of 445.48 g/mol . This compound is formed via sulfation of the hydroxylated intermediate 5-hydroxy-6-methoxy duloxetine, a product of hepatic cytochrome P450-mediated oxidation followed by methylation . As a polar metabolite, it exhibits enhanced water solubility compared to duloxetine and its non-conjugated derivatives, facilitating renal excretion . Analytical studies confirm its use as a reference standard (HPLC ≥98% purity) in pharmacokinetic and stability assessments of duloxetine formulations .

属性

分子式

C19H20NNaO6S2

分子量

445.5 g/mol

IUPAC 名称

sodium;[2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate

InChI

InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1

InChI 键

ZYSPQRLLQVFKDB-UHFFFAOYSA-M

规范 SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]

产品来源

United States

准备方法

Chiral Resolution of Racemic Duloxetine

Racemic Duloxetine is resolved using chiral acids such as di-p-toluyl tartaric acid or (D)-(-)-tartaric acid. For example:

  • Step 1 : Racemic Duloxetine is reacted with di-p-toluyl tartaric acid in ethanol to form diastereomeric salts.
  • Step 2 : Recrystallization yields enantiomerically pure (+)-Duloxetine with >99% enantiomeric excess.
  • Conditions : Solvents (ethanol, methanol), molar ratios (1:0.7–1:1 for acid:base), and temperatures (25–60°C).

Demethylation and Alkylation

Intermediate steps involve demethylation of N-methyl Duloxetine using boron tribromide (BBr₃) or hydrogenolysis. For instance:

  • Reaction : N-methyl Duloxetine is treated with BBr₃ in dichloromethane at -20°C to yield Duloxetine free base.

Introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 5 and 6 of the naphthalene ring is achieved via:

Chemical Oxidation

  • Hydroxylation : Duloxetine is oxidized using m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide (H₂O₂) in acetic acid at 50–70°C.
  • Methoxylation : The hydroxylated intermediate undergoes methylation with dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

Biotransformation

Microbial systems (e.g., Actinoplanes missouriensis) catalyze regioselective hydroxylation, though chemical methods dominate due to higher yields (>80%).

Sulfation of the Hydroxylated Intermediate

The hydroxyl group at position 1 of the naphthalene ring is sulfated using:

Sulfur Trioxide Complexes

  • Reagent : Trimethylamine-sulfur trioxide (TMA·SO₃) in dimethylformamide (DMF) at 0–5°C.
  • Conditions : Molar ratio (1:1.2 for hydroxylated intermediate:TMA·SO₃), reaction time (2–4 hours).

Sulfuric Acid Esterification

Concentrated sulfuric acid (H₂SO₄) is used under controlled pH (7–8) to prevent over-sulfation.

Sodium Salt Formation

The sulfate ester is neutralized to form the sodium salt:

  • Step 1 : The sulfated product is dissolved in water or ethanol.
  • Step 2 : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is added dropwise at 25–30°C.
  • Isolation : The sodium salt precipitates and is filtered, washed with cold ethanol, and dried under vacuum.

Purification and Characterization

Chromatographic Methods

  • HPLC : A µ-Bondapak C₁₈ column with methanol:phosphate buffer (pH 7.8, 7:3 v/v) resolves impurities.
  • Yield : >95% purity after column chromatography.

Crystallization

Recrystallization from ethanol:water (3:1) enhances crystalline purity.

Key Data Tables

Table 1: Reaction Conditions for Sulfation

Parameter Value/Range Source
Reagent TMA·SO₃
Temperature 0–5°C
Molar Ratio 1:1.2 (Intermediate:TMA·SO₃)
Reaction Time 2–4 hours

Table 2: Sodium Salt Formation Parameters

Parameter Value/Range Source
Neutralizing Agent NaOH
Solvent Ethanol/Water
Temperature 25–30°C
Yield 85–90%

Challenges and Optimizations

  • Racemization : Minimized by using low temperatures (<40°C) during demethylation.
  • Over-Sulfation : Controlled by limiting reaction time and excess reagent.
  • Solvent Selection : Ethanol preferred over DMSO for sodium salt crystallization to avoid solvate formation.

化学反应分析

5-羟基-6-甲氧基度洛西汀硫酸钠盐经历各种化学反应,包括:

这些反应中常用的试剂和条件包括酸性或碱性环境、不同温度和特定的催化剂来驱动反应。这些反应形成的主要产物取决于所用试剂和条件的具体情况。

科学研究应用

Pharmacological Properties

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt exhibits pharmacological properties similar to those of its parent compound, Duloxetine. It plays a crucial role in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in managing conditions such as:

  • Major Depressive Disorder (MDD)
  • Generalized Anxiety Disorder (GAD)
  • Diabetic Peripheral Neuropathic Pain (DPNP)
  • Fibromyalgia
  • Chronic Musculoskeletal Pain .

Treatment of Mood Disorders

This compound has been studied extensively for its efficacy in treating mood disorders. Clinical trials have demonstrated significant improvements in depressive symptoms among patients treated with Duloxetine, with corresponding increases in the levels of its metabolites, including this compound .

Pain Management

In addition to mood disorders, this compound is effective in managing chronic pain conditions. Research indicates that it significantly reduces pain severity in patients with diabetic neuropathy and fibromyalgia. The analgesic effects are attributed to its action on central pain pathways and modulation of neurotransmitter systems involved in pain perception .

Case Studies

StudyPopulationInterventionOutcome
Engel et al., 2021MiceAdministered duloxetine doses (2, 20, 200 mg/kg)Significant DNA damage observed at higher doses; protective effects against oxidative stress-induced cell death were noted .
DailyMed ReportAdults with MDDDuloxetine treatment over 12 weeksSignificant reduction in depressive symptoms and improved quality of life reported .
EMA Clinical TrialsPatients with DPNPDuloxetine vs placebo over 12 weeksNotable reduction in pain scores among duloxetine-treated patients compared to controls .

Safety and Side Effects

While generally well-tolerated, the administration of this compound can lead to side effects such as:

  • Nausea
  • Dry mouth
  • Fatigue
  • Increased sweating
  • Withdrawal symptoms upon discontinuation .

Monitoring is essential for patients at risk of hyponatremia or those on concurrent medications affecting serotonin levels.

Future Research Directions

Ongoing research aims to further elucidate the specific roles of this compound in neuroprotection and its potential applications beyond current indications. Investigating its effects on other neurological conditions may open new therapeutic avenues.

相似化合物的比较

Key Observations:

Conjugation Type : Unlike glucuronidated metabolites (e.g., M3), the sulfate group in this compound increases polarity, accelerating renal clearance . Glucuronides typically undergo enterohepatic recirculation, prolonging their half-life .

Salt Forms : The sodium salt form enhances solubility compared to the hydrochloride salt (e.g., 5-Hydroxy-6-methoxy Duloxetine Hydrochloride), which is critical for urinary excretion .

Renal Impact: In patients with mild-to-moderate renal impairment, the AUC of this compound increases 7–9-fold, highlighting its dependence on renal elimination. This contrasts with non-conjugated metabolites like M10, which rely on hepatic metabolism .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Pathways: Sulfation is mediated by sulfotransferases (SULTs), whereas glucuronidation involves UDP-glucuronosyltransferases (UGTs). Genetic polymorphisms in these enzymes may influence interpatient variability in metabolite exposure . The sulfate conjugate is detected in plasma and urine as a major metabolite, while glucuronidated forms (e.g., M3, M4) dominate in bile and feces .
  • Bioactivity :
    • Duloxetine’s therapeutic activity primarily resides in the parent drug. Most metabolites, including this compound, are considered pharmacologically inactive .
    • In contrast, 4-Hydroxy Duloxetine (M7) retains partial SNRI activity but is rapidly conjugated, limiting its clinical significance .

Analytical Differentiation

High-performance liquid chromatography (HPLC) methods with UV detection (221 nm) effectively separate this compound from other metabolites using a C18 column and methanol-phosphate buffer mobile phase . Retro-synthesis and NMR/MS studies confirm its structural identity, distinguishing it from isomeric metabolites like 6-Hydroxy-5-Methoxy Duloxetine .

生物活性

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is a metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. This article focuses on the biological activity of this compound, including its pharmacological properties, metabolic pathways, and potential therapeutic implications.

Overview of Duloxetine

Duloxetine is known for its dual mechanism of action, effectively inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE). It has minimal effects on dopamine reuptake and does not significantly interact with various neurotransmitter receptors, such as dopaminergic, adrenergic, and opioid receptors . The pharmacokinetics of duloxetine reveal that it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP2D6 .

Metabolism and Formation of 5-Hydroxy-6-methoxy Duloxetine Sulfate

Duloxetine undergoes extensive biotransformation, resulting in several metabolites. Among these, 5-hydroxy-6-methoxy duloxetine sulfate is notable for its potential biological activity. The formation of this metabolite occurs through hydroxylation at the 5 and 6 positions on the naphthalene ring followed by sulfate conjugation .

The metabolic pathways can be summarized as follows:

Metabolite Formation Pathway Pharmacological Activity
5-Hydroxy-6-methoxy Duloxetine SulfateHydroxylation followed by sulfate conjugationLimited contribution to duloxetine's overall pharmacological activity
Other MetabolitesVarious pathways including glucuronidationGenerally lack significant clinical relevance

The primary action of duloxetine—and by extension, its metabolite—relies on increasing synaptic concentrations of serotonin and norepinephrine in the central nervous system. This mechanism enhances neurotransmission in pathways that modulate mood and pain perception. Specifically, 5-hydroxy-6-methoxy duloxetine sulfate may contribute to:

  • Inhibition of Pain Pathways : By enhancing NE and 5-HT levels in the dorsal horn of the spinal cord, duloxetine can increase descending inhibition of pain .
  • Mood Regulation : Elevated levels of serotonin are associated with improved mood and reduced anxiety symptoms.

Case Studies and Clinical Findings

Several studies have highlighted the efficacy of duloxetine in treating various conditions:

  • Diabetic Peripheral Neuropathy : A study indicated that duloxetine significantly reduced pain severity in patients with diabetic neuropathy by 22%–41% compared to placebo .
  • Major Depressive Disorder : Clinical trials showed that duloxetine improved symptoms in patients with major depressive disorder, with significant reductions in anxiety scores and overall quality of life measures .
  • Genotoxic Effects : Research has shown that duloxetine can induce DNA damage in mouse brain cells at certain doses. This effect was most pronounced at 9 hours post-exposure, suggesting a potential risk for neurotoxicity at high concentrations .

Safety Profile and Side Effects

Duloxetine is generally well tolerated; however, adverse effects can occur. Common side effects include nausea, dizziness, somnolence, and fatigue. A systematic review found that approximately 10% of patients discontinued treatment due to adverse events related to duloxetine .

常见问题

Q. How can toxicologists interpret postmortem duloxetine concentrations in overdose cases?

  • Answer: Compare blood, liver, and gastric content concentrations to established toxicity thresholds (e.g., fatal blood levels > 3 µg/mL). Use tissue-to-blood ratios to estimate redistribution effects. For example, a case with 4.2 µg/mL femoral blood and elevated liver levels (12 µg/g) confirmed acute toxicity, while vitreous humor analysis ruled out postmortem diffusion .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。